Product packaging for (R,S)-sophoraflavanone C(Cat. No.:CAS No. 121927-91-1)

(R,S)-sophoraflavanone C

Cat. No.: B3027038
CAS No.: 121927-91-1
M. Wt: 424.5 g/mol
InChI Key: QTEIROMZFSIGNG-HGNLGIJWSA-N
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Description

(R,S)-Sophoraflavanone C (CAS Number: 121927-91-1) is a geranylated flavanone natural product originally isolated from Echinosophora koreensis . This racemic compound, with the molecular formula C₂₅H₂₈O₆ and a molecular weight of 424.49 g/mol, is of significant interest in natural product and medicinal chemistry research . The total synthesis of this compound in racemic form was achieved in six steps, starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde, providing a reliable route for the production of this compound for investigative purposes . As a member of the prenylated flavonoid family, this compound serves as a crucial chemical scaffold for studying structure-activity relationships, particularly in comparison to its stereospecific analogs and related bioactive compounds like Sophoraflavanone G . Sophoraflavanone G, a related volatile phytoncide from the Sophora genus, has demonstrated potent activity against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), and has shown anti-inflammatory properties and cytotoxic activity against human myeloid leukemia cells in preliminary research . This makes this compound a valuable compound for probing the mechanisms of action of geranylated flavanones and for exploring their potential as novel antimicrobial and anti-inflammatory agents amid the growing challenge of antibiotic resistance. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct their own safety and efficacy evaluations for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O6 B3027038 (R,S)-sophoraflavanone C CAS No. 121927-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3/b15-7-/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEIROMZFSIGNG-HGNLGIJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Properties

Elucidation of the Racemic Nature

(R,S)-Sophoraflavanone C is a C-8 geranylflavanone. chemfaces.com The designation "(R,S)" indicates that the compound is a racemate, meaning it is an equal mixture of two enantiomers (mirror-image isomers), the (R)- and (S)-forms. acs.orgnih.gov This racemic nature was confirmed through its total synthesis. acs.orgnih.gov

Spectroscopic Data (NMR, Mass Spectrometry)

The chemical structure of this compound has been confirmed using various spectroscopic methods. The spectral data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), of the synthesized racemic compound were found to be comparable to those reported for the natural product. acs.org

Table 1: Physical and Chemical Properties of Sophoraflavanone C

Property Value
Molecular Formula C25H28O6
Molecular Weight 424.486 g/mol
Density 1.273±0.06 g/cm3
Boiling Point 672.5±55.0 °C at 760 mmHg
LogP 5.45070

This data is based on available chemical information databases. chemsrc.com

Synthetic Methodologies for R,s Sophoraflavanone C

Total Synthesis Approaches

The first total synthesis of (R,S)-sophoraflavanone C was accomplished in a racemic form, providing a foundational route to this and related geranylated flavanones. nih.govacs.orgacs.org This work serves as confirmation of the structure assigned based on spectral data and provides a general method for accessing 8-geranylflavanones for further study. acs.org

The synthesis is designed to build the molecule step-by-step, protecting reactive hydroxyl groups, introducing the geranyl side chain, forming the carbon skeleton via an aldol (B89426) reaction, and finally cyclizing and deprotecting to yield the target molecule. acs.org The final step of the synthesis involves the acid-catalyzed hydrolysis of the protecting groups to afford this compound in a 70% yield. acs.org

Table 1: Overview of the Racemic Synthesis Pathway for this compound

Step Reaction Key Reagents Outcome
1 Protection Methoxymethyl chloride (MOM-Cl), K₂CO₃ Protection of hydroxyl groups on 2,4,6-trihydroxyacetophenone.
2 C-Geranylation Geranyl bromide, n-BuLi Introduction of the geranyl group at the C-3 position of the precursor.
3 Protection Methoxymethyl chloride (MOM-Cl), K₂CO₃ Protection of hydroxyl groups on 2,4-dihydroxybenzaldehyde.
4 Aldol Condensation KOH, EtOH Condensation of the geranylated acetophenone (B1666503) with the protected benzaldehyde (B42025) to form a chalcone (B49325).
5 Cyclization NaOAc, EtOH, H₂O Intramolecular cyclization of the chalcone to form the protected flavanone (B1672756) ring.
6 Deprotection 3N HCl, MeOH Removal of all methoxymethyl (MOM) protecting groups to yield this compound.

This table is a simplified representation of the synthesis described in the literature. acs.org

Two critical transformations underpin the synthesis of the flavanone structure: the aldol reaction to form the chalcone backbone and the subsequent cyclization to create the heterocyclic ring.

Base-Catalyzed Aldol Reaction: The formation of the chalcone intermediate is achieved through a Claisen-Schmidt condensation, which is a type of base-catalyzed aldol condensation. researchgate.net In this reaction, an enolate is generated from the geranylated acetophenone precursor by a base (e.g., potassium hydroxide). wikipedia.orgmagritek.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the protected 2,4-dihydroxybenzaldehyde. wikipedia.org The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone system characteristic of chalcones.

Benzopyran Formation: The cyclization of the chalcone to the flavanone is a key ring-forming step. In the reported synthesis of sophoraflavanone C, this is achieved by refluxing the chalcone with sodium acetate (B1210297) in ethanol (B145695). acs.org This transformation is an intramolecular Michael addition, where a phenoxide ion attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of the six-membered heterocyclic ring of the flavanone. While the specific synthesis for sophoraflavanone C used sodium acetate, other methods for forming the benzopyran ring system are notable. acs.org For instance, ethylenediamine (B42938) diacetate (EDDA) has been identified as an efficient catalyst for producing benzopyrans from resorcinols and α,β-unsaturated aldehydes. nih.govresearchgate.net This type of reaction proceeds via a formal [3+3]-cycloaddition involving a 6π-electrocyclization, highlighting a versatile tool in flavonoid synthesis. nih.gov

The choice of starting materials is a cornerstone of the synthetic strategy.

2,4,6-Trihydroxyacetophenone: This molecule, also known as phloroacetophenone, serves as the precursor for the A-ring and the attached C-8 geranyl group of sophoraflavanone C. nih.govthegoodscentscompany.com Its three hydroxyl groups provide the necessary functionality for the final structure, but also necessitate a protection strategy to prevent unwanted side reactions during the synthesis. acs.org The high electron density of the aromatic ring, activated by the hydroxyl groups, facilitates the electrophilic substitution required to attach the geranyl side chain. nih.gov

2,4-Dihydroxybenzaldehyde: This aldehyde provides the B-ring and the carbon atom that will become C-2 of the flavanone. nih.govacs.org Its carbonyl group is the electrophilic site for the crucial aldol condensation with the acetophenone derivative, forming the three-carbon bridge that connects the two aromatic rings. acs.org

Key Chemical Transformations and Reaction Mechanisms (e.g., ethylenediamine diacetate-catalyzed benzopyran formation, base-catalyzed aldol reaction)

Regioselective and Stereoselective Synthesis Considerations for Prenylated Flavanones

The synthesis of prenylated flavanones like sophoraflavanone C requires careful control over the placement of the prenyl (or geranyl) group and the stereochemistry at the chiral center.

A significant challenge in the synthesis of prenylated flavonoids is controlling the position of the alkyl substituent on the aromatic ring, a concept known as regioselectivity. nih.gov Facile and efficient approaches have been developed that feature the highly regioselective prenylation or geranylation of 2,4,6-trihydroxyacetophenone to ensure the substituent is introduced at the desired C-8 position. researchgate.netnih.gov This control is critical as other positions on the ring are also reactive. Similarly, the regioselective cyclization of the prenylated chalcone intermediate is key to forming the correct flavanone isomer. researchgate.netnih.gov

The synthesis described for sophoraflavanone C produces a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers at the C-2 position. nih.govacs.org Achieving stereoselectivity to produce a single enantiomer is a more complex challenge in flavonoid synthesis. Various advanced strategies are employed for this purpose, including the use of chiral auxiliaries, organocatalysis, and biocatalysis, which can guide the formation of a specific stereoisomer. dntb.gov.uamdpi.com For example, methods like stereoselective chalcone epoxidation followed by cyclization or asymmetric aldol reactions using chiral catalysts can yield enantiomerically pure or enriched flavonoids. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula
This compound 5,7,2',4'-Tetrahydroxy-8-geranylflavanone C₂₅H₂₈O₆
2,4,6-Trihydroxyacetophenone Phloroacetophenone C₈H₈O₄
2,4-Dihydroxybenzaldehyde β-Resorcylaldehyde C₇H₆O₃
Ethylenediamine diacetate EDDA C₆H₁₄N₂O₄
Methoxymethyl chloride MOM-Cl C₂H₅ClO
Geranyl bromide C₁₀H₁₇Br
n-Butyllithium n-BuLi C₄H₉Li
Potassium hydroxide KOH
Sodium acetate C₂H₃NaO₂
Ethanol C₂H₆O
Methanol CH₄O
Hydrochloric acid HCl

Biological Activities of R,s Sophoraflavanone C

Antimicrobial Activity Profile

Spectrum of Action Against Bacterial Species

Information regarding the specific bacterial species susceptible to (R,S)-sophoraflavanone C is not available in the current body of scientific literature.

Molecular Mechanisms Underlying Antimicrobial Effects

Disruption of Bacterial Cell Membrane Integrity

Detailed research findings on how this compound may disrupt bacterial cell membrane integrity have not been published.

Structure Activity Relationship Sar Investigations of Prenylated Flavanones, Including R,s Sophoraflavanone C

Influence of Prenyl Moiety Position and Configuration on Bioactivity (e.g., C-8 geranylflavanone)

The presence, position, and configuration of prenyl groups on the flavanone (B1672756) skeleton are critical determinants of bioactivity. tandfonline.comtandfonline.com Prenylation, the attachment of a prenyl, geranyl, or lavandulyl group, generally enhances the lipophilicity of the flavonoid, which can lead to a higher affinity for cell membranes and improved interaction with biological targets. tandfonline.comresearchgate.netnih.gov

For instance, the C-8 geranyl group in sophoraflavanone C is a significant feature. acs.orgchemfaces.com Studies on various prenylated flavanones have shown that the position of the prenyl moiety significantly impacts their antibacterial and cytotoxic activities. researchgate.netmdpi.com Research indicates that prenylation at the C-8 position, as seen in sophoraflavanone C, contributes to the antibacterial activity of prenylflavanone derivatives. tandfonline.com Similarly, other C-8 substituted flavanones have demonstrated notable biological effects. For example, 8-prenylnaringenin (B1664708) has shown anti-MRSA activity. uu.nl

The type of prenyl group also plays a role. Geranyl groups, being longer than prenyl groups, can further enhance lipophilicity and potentially lead to stronger interactions with cellular components. researchgate.net Modifications to the lipophilic side chain, however, such as the introduction of carbonyl or hydroxyl groups, can sometimes reduce activity. researchgate.net

The hydroxylation pattern of the flavanone core, in conjunction with prenylation, is also crucial. For anti-MRSA activity in flavanones, hydroxylations at C-5, C-7, and C-4' are considered basic requirements. researchgate.net The combination of these hydroxyl groups with a geranyl or lavandulyl group at the C-6 or C-8 position often results in strong antibacterial activity. researchgate.net

Stereochemical Determinants of Biological Efficacy

Flavanones possess a chiral center at the C-2 position, meaning they can exist as two different stereoisomers (enantiomers). uva.es This stereochemistry can have a profound impact on their biological activity. uva.es The (2S)-configuration is the most common form found in nature. uva.es

The biological systems with which these compounds interact are often stereoselective, meaning that one enantiomer may exhibit different pharmacokinetic or pharmacodynamic properties than the other. uva.es For example, differences in bioactivity have been observed between the enantiomers of flavanones like hesperetin (B1673127) and pinostrobin. uva.es

A study on flavanones from Calceolaria thyrsiflora highlighted the importance of stereochemistry, where one compound showed higher anti-inflammatory activity than another with similar catecholic hydroxyls, likely due to its stereochemical configuration. This underscores the need for stereospecific analysis in SAR studies.

Comparative Analysis with Analogues and Derivatives

Comparing the bioactivity of (R,S)-sophoraflavanone C with its analogues and derivatives provides valuable insights into the SAR. These analogues may differ in the type and position of the prenyl group, the hydroxylation pattern of the aromatic rings, or the stereochemistry at the C-2 position.

For example, sophoraflavanone G, another prenylated flavanone found in Sophora flavescens, exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against cancer cell lines. caymanchem.comwikipedia.org Comparing the activity of sophoraflavanone C with sophoraflavanone G and other related compounds like kuraridin (B1243758) and leachianone A can help to elucidate the specific structural features that contribute to their biological profiles. researchgate.netnih.gov

Synthetic modifications of the flavanone scaffold have also been explored to develop novel antimicrobial agents. plos.org For instance, the synthesis of non-natural flavanones and their evaluation against various microbial pathogens have shown that certain derivatives can exhibit significantly enhanced potency compared to their natural counterparts, especially when combined with efflux pump inhibitors. plos.org

The following table presents a comparative overview of the bioactivity of sophoraflavanone G, an analogue of sophoraflavanone C.

CompoundBiological ActivityOrganism/Cell LineMeasurementValue
Sophoraflavanone GAntibacterialMethicillin-resistant S. aureus (MRSA)MIC3.13-6.25 µg/mL
Sophoraflavanone GCytotoxicHL-60 cellsIC5012.5 µM
Sophoraflavanone GCytotoxicHepG2 cellsIC5013.3 µM
Sophoraflavanone GAnti-inflammatoryRAW 264.7 cellsPGE2 Production InhibitionEffective at 1-50 µM
Sophoraflavanone GEnzyme Inhibitionα-glucosidaseKi5.6 µM
Sophoraflavanone GEnzyme Inhibitionβ-amylaseKi30.6 µM

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant. Data sourced from caymanchem.com.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Flavanones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. collaborativedrug.com For flavonoids, QSAR models have been developed to understand and predict their anticancer and antimicrobial activities. researchgate.netresearchgate.netnih.gov

These models use various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. mdpi.com By correlating these descriptors with the observed biological activity of a series of compounds, a mathematical model can be built. mdpi.compnrjournal.com This model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. pnrjournal.combenthamscience.com

Several QSAR studies have been conducted on flavonoids, employing methods such as multiple linear regression, principal components analysis, and comparative molecular field analysis (CoMFA). researchgate.net For prenylated (iso)flavonoids, QSAR analyses have identified shape descriptors (related to flexibility and globularity) and hydrophilic/hydrophobic properties as important molecular characteristics for antibacterial activity. nih.gov Three-dimensional (3D)-QSAR studies have also been performed on flavonoid derivatives to understand their inhibitory activity against various cell lines and enzymes. pnrjournal.comglobalresearchonline.net

The development of robust QSAR models for prenylated flavanones like sophoraflavanone C can accelerate the discovery of new therapeutic agents by allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. researchgate.netmdpi.com

The table below summarizes key parameters from a QSAR model developed for the pancreatic lipase (B570770) inhibitory activity of flavonoids. mdpi.com

Statistical ParameterValue
R² (Coefficient of Determination)0.9444
R²adj (Adjusted R²)0.9323

R² indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). R²adj is a modified version of R² that has been adjusted for the number of predictors in the model. Data sourced from mdpi.com.

Biosynthetic Pathways of Prenylated Flavonoids

Upstream Phenylpropanoid and Shikimate Pathways

The biosynthesis of all flavonoids, including prenylated variants, begins with two core metabolic pathways: the shikimate and the phenylpropanoid pathways. mdpi.comresearchgate.net The shikimate pathway is responsible for producing the aromatic amino acid L-phenylalanine, which serves as the primary precursor for the vast family of phenylpropanoid compounds. mdpi.com

The general phenylpropanoid pathway transforms L-phenylalanine into 4-coumaroyl-CoA, a key intermediate. mdpi.comnumberanalytics.com This conversion is accomplished through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, deaminating phenylalanine to form trans-cinnamic acid. mdpi.com

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to produce p-coumaric acid. mdpi.comnumberanalytics.com

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A, yielding 4-coumaroyl-CoA. mdpi.com

From this point, the flavonoid-specific pathway begins. The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin (B18129) chalcone. mdpi.comnih.gov Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone (B1672756) naringenin, a central precursor for a multitude of flavonoid classes, including the flavanones that can be prenylated to form compounds like (R,S)-sophoraflavanone C. mdpi.combiorxiv.org

Key Enzymes in the Upstream Flavonoid Biosynthetic Pathway

EnzymeAbbreviationFunctionReference
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to trans-cinnamic acid. mdpi.com
Cinnamate 4-hydroxylaseC4HHydroxylates trans-cinnamic acid to p-coumaric acid. mdpi.comnumberanalytics.com
4-coumarate:CoA ligase4CLActivates p-coumaric acid to 4-coumaroyl-CoA. mdpi.com
Chalcone synthaseCHSSynthesizes naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. mdpi.comnih.gov
Chalcone isomeraseCHICyclizes naringenin chalcone to naringenin. mdpi.combiorxiv.org

Enzymatic Prenylation by Flavonoid Prenyltransferases

The defining structural feature of prenylated flavonoids is the addition of an isoprenoid chain, such as a prenyl or geranyl group. nih.gov This critical modification is catalyzed by flavonoid prenyltransferases (PTs) , a specialized group of enzymes that attach a prenyl moiety from a donor molecule to the flavonoid scaffold. nih.govmdpi.com The prenyl donors, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), are supplied by the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com

These PTs are often membrane-bound and exhibit high specificity for both the flavonoid acceptor and the position of prenylation on the flavonoid's aromatic rings. kyoto-u.ac.jpwur.nl For example, the biosynthesis of sophoraflavanone C, which is a C-8 geranylated flavanone, requires a prenyltransferase capable of transferring a geranyl group (a C10 isoprenoid) to the 8-position of the naringenin A-ring. acs.orgnih.gov Research on Sophora flavescens has led to the identification of several flavonoid-specific PTs, such as SfN8DT-1, which specifically prenylates flavanones at the C-8 position using DMAPP. kyoto-u.ac.jpnih.gov This enzymatic step is crucial as it significantly increases the structural diversity and lipophilicity of the flavonoid, which can enhance its biological activities. researchgate.net

Examples of Characterized Flavonoid Prenyltransferases

EnzymeSource OrganismSubstrate(s)Product(s)Reference
SfN8DT-1Sophora flavescensNaringenin, DMAPP8-Prenylnaringenin (B1664708) kyoto-u.ac.jpnih.gov
FgPT1Fusarium globosumNaringenin, Eriodictyol6-C prenyl flavanones mdpi.com
LaPT2Lupinus albusKaempferol, NaringeninPrenylated flavonols and flavanones

Elucidation of Biosynthetic Intermediates and Regulatory Mechanisms

Understanding the complete biosynthetic route to this compound requires identifying the specific intermediates and the regulatory factors controlling the pathway. The synthesis of this compound has been achieved chemically, starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde, which confirms its core structure derived from flavonoid precursors. acs.orgnih.gov In plants, the pathway would proceed from naringenin, which is then geranylated at the C-8 position by a specific geranyltransferase.

The regulation of flavonoid biosynthesis is complex, occurring primarily at the transcriptional level. nih.gov The expression of biosynthetic genes, including PAL, CHS, CHI, and the specific PTs, is controlled by complexes of transcription factors, most notably from the MYB, bHLH, and WD40 protein families. These regulatory proteins respond to a variety of internal developmental cues and external environmental stimuli, such as UV light exposure and pathogen attack. mdpi.com This allows the plant to produce specific flavonoids in particular tissues and at precise times. For instance, the genes for flavonoid PTs in Sophora flavescens are expressed strictly in the root bark, which is where the prenylated flavonoids accumulate. nih.gov Elucidating these regulatory networks is key to understanding how plants produce such a vast diversity of specialized metabolites.

Advanced Research Methodologies in R,s Sophoraflavanone C Studies

In Vitro Biological Assays for Mechanistic Elucidation

In vitro biological assays are fundamental in determining the biological effects of (R,S)-Sophoraflavanone C at the cellular and molecular levels. These assays provide insights into its potential mechanisms of action through controlled experimental conditions.

Cell-Based Assays:

Cell-based assays are utilized to observe the effects of this compound on whole cells. For instance, cytotoxicity assays using cell lines like HeLa are employed to determine the concentration at which the compound inhibits cell growth, often expressed as an IC50 value. nih.gov These assays can reveal the general toxicity of a compound and its potential as an anti-proliferative agent. nih.gov The viability of cells after treatment with the compound is measured to assess its impact on cell survival. nih.gov

Enzyme Inhibition Studies:

Enzyme inhibition assays are critical for identifying specific molecular targets of this compound. These studies measure the ability of the compound to interfere with the activity of a particular enzyme. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. mdpi.com For example, flavonoids isolated from Sophora flavescens have been tested for their inhibitory activities against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net Kinetic analyses in these studies help to determine the mode of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. researchgate.net

Assay Type Purpose Key Parameter Example Application
Cell Viability AssayTo assess the effect of a compound on cell survival and proliferation.IC50 (Half-maximal inhibitory concentration)Determining the cytotoxic effect of heteroaryl nitazoxanide (B1678950) analogs on HeLa cells. nih.gov
Enzyme Inhibition AssayTo measure the inhibitory effect of a compound on a specific enzyme's activity.IC50, Ki (Inhibition constant)Evaluating the inhibitory potential of flavonoids on indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net
Antibacterial AssayTo determine the ability of a compound to inhibit bacterial growth.MIC (Minimum Inhibitory Concentration)Testing the antibacterial effect of nitazoxanide analogs against E. coli and S. aureus. nih.gov

Computational Chemistry and In Silico Approaches for Target Prediction and Pathway Analysis

Computational chemistry and in silico methods are powerful tools used to predict the biological targets of this compound and to analyze its potential pathways of action, complementing experimental data. wikipedia.org

Network Pharmacology:

Network pharmacology is used to explore the complex interactions between compounds, their potential protein targets, and the associated biological pathways. This approach helps to build a network that can reveal the multifaceted mechanisms of action of a compound.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various protein targets. researchgate.net This information is crucial for understanding the structural basis of its biological activity and for guiding the design of more potent analogs. researchgate.netbiointerfaceresearch.com The CHARMm forcefield, for instance, can be applied to find the lowest energy conformation of the ligand-protein complex. biointerfaceresearch.com

In Silico Modeling:

In silico modeling encompasses a broad range of computer-based simulations to model pharmacological and physiological processes. nih.gov For this compound, this can include the prediction of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). granthaalayahpublication.org Such models help in the early assessment of a compound's drug-like properties. granthaalayahpublication.orgresearchgate.net For example, homology modeling can be used to build three-dimensional structures of target proteins when experimental structures are unavailable. biointerfaceresearch.com

Computational Method Objective Key Output Example Application
Molecular DockingTo predict the binding mode and affinity of a ligand to a protein target.Binding energy, interaction posesStudying the interaction of flavonoids with indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net
Homology ModelingTo construct a 3D model of a protein based on its amino acid sequence and a known template structure.3D protein structureBuilding models of human SGLT1 and SGLT2 transporters. biointerfaceresearch.com
ADMET PredictionTo forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.Pharmacokinetic parameters, toxicity alertsEvaluating the drug-likeness of Sophoraflavanone G. granthaalayahpublication.orgresearchgate.net
Molecular Dynamics SimulationTo analyze the physical movements of atoms and molecules in a complex over time.Stability of the ligand-protein complex, RMSDStudying the stability of the Sophoraflavanone G-SGLT2 complex. biointerfaceresearch.com

Spectroscopic and Chromatographic Techniques for Metabolite Identification and Purity Assessment

Spectroscopic and chromatographic techniques are indispensable for the isolation, identification, and purity assessment of this compound and its metabolites.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of atoms within a molecule, which is essential for identifying unknown metabolites. nih.govgre.ac.uk Techniques like Statistical Total Correlation Spectroscopy (STOCSY) can help in identifying signals in NMR spectra that belong to the same molecule. nih.gov Mass spectrometry (MS) is often used in conjunction with chromatography to determine the molecular weight and fragmentation pattern of a compound, further aiding in its identification.

Chromatographic Techniques:

Chromatography is a fundamental separation technique used to isolate and purify compounds from a mixture. oup.com.au High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of phytoconstituents like flavonoids. iipseries.org Reversed-phase HPLC (RP-HPLC) is a common variant where a nonpolar stationary phase is used with a polar mobile phase. science.gov The purity of a compound can be assessed by the presence of a single peak in the chromatogram. oup.com.auccamp.res.in Thin-Layer Chromatography (TLC) is another useful and rapid technique for identifying substances and testing the purity of compounds. ccamp.res.in

Technique Primary Use Information Obtained
High-Performance Liquid Chromatography (HPLC) Separation and purification of compounds in a mixture. iipseries.orgRetention time, peak area (for quantification), purity. science.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of molecules. Chemical shifts, coupling constants, through-bond and through-space correlations. nih.govgre.ac.uk
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. Mass-to-charge ratio (m/z), fragmentation patterns.
Thin-Layer Chromatography (TLC) Rapid qualitative analysis and purity assessment. ccamp.res.inRetention factor (Rf) values. oup.com.au

Future Research Trajectories for R,s Sophoraflavanone C

Exploration of Undiscovered Biological Activities

The known biological activities of structurally related prenylated flavonoids, such as sophoraflavanone G, provide a compelling rationale for exploring a wider range of therapeutic applications for (R,S)-sophoraflavanone C. caymanchem.comcymitquimica.com Sophoraflavanone G has demonstrated a wide array of pharmacological effects, including antibacterial, anti-inflammatory, antioxidant, antimalarial, and anticancer properties. caymanchem.comcymitquimica.comwikipedia.orgacs.org This suggests that this compound may harbor a similar spectrum of undiscovered bioactivities.

Future screening efforts should investigate its potential as:

An antimicrobial agent: Given that many flavonoids exhibit antibacterial activity by mechanisms such as disrupting cell membranes or inhibiting DNA gyrase, this compound should be tested against a broad panel of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.nettaylorandfrancis.commdpi.com The structural similarity to sophoraflavanone G, which is effective against MRSA, strengthens this hypothesis. caymanchem.comebi.ac.uk

An anti-inflammatory compound: Sophoraflavanone G is known to inhibit the production of inflammatory mediators like prostaglandins. caymanchem.commdpi.com Research should explore whether this compound can modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-κB (NF-κB) signaling. researchgate.net

An anticancer agent: Cytotoxic effects against various cancer cell lines have been reported for numerous flavonoids, including sophoraflavanone G, which induces apoptosis in human myeloid leukemia cells. caymanchem.comwikipedia.orgresearchgate.net The anti-proliferative potential of this compound against a diverse range of human cancer cell lines warrants thorough investigation.

A neuroprotective agent: The antioxidant properties common to flavonoids could translate into neuroprotective effects. researchgate.net Studies could assess the ability of this compound to mitigate oxidative stress and cellular damage in models of neurodegenerative diseases.

Deepening Understanding of Molecular Mechanisms of Action

A fundamental aspect of future research will be to move beyond preliminary activity screening to a detailed elucidation of the molecular mechanisms by which this compound exerts its biological effects. Understanding these mechanisms is crucial for optimizing the compound's therapeutic profile.

Key research questions include:

Direct Molecular Targets: What are the specific proteins or cellular pathways that this compound interacts with? Techniques such as affinity chromatography, surface plasmon resonance (SPR), and thermal shift assays can identify direct binding partners. For instance, studies on other flavonoids have demonstrated direct binding to bacterial peptidoglycan and enzymes like DNA gyrase. researchgate.net

Modulation of Signaling Pathways: How does the compound affect intracellular signaling cascades? Western blotting and reporter gene assays can be used to determine its impact on pathways critical to inflammation, cell proliferation, and apoptosis, such as the MAP kinase and PI3K/Akt pathways. researchgate.netnih.gov

Impact on Membrane Dynamics: Prenylated flavonoids can alter the fluidity and integrity of cell membranes. researchgate.netebi.ac.uk Biophysical techniques could be employed to study the interaction of this compound with lipid bilayers, which may be a key mechanism for its antimicrobial or cytotoxic activity.

Development of Advanced Synthetic Strategies for Chiral Control and Analog Design

The total synthesis of this compound in its racemic form has been achieved, starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde. nih.govacs.org However, future synthetic efforts must focus on achieving stereocontrol, as the biological activity of chiral molecules often resides in a single enantiomer. hilarispublisher.comresearchfloor.org

Future synthetic research should prioritize:

Asymmetric Synthesis: Developing synthetic routes that produce enantiomerically pure (R)- and (S)-sophoraflavanone C is a critical next step. hilarispublisher.com This can be achieved through strategies such as the use of chiral catalysts, chiral auxiliaries, or diastereoselective reactions. researchfloor.orgnumberanalytics.com This will enable the evaluation of the biological activities of each enantiomer separately, a crucial step in chiral drug development.

Efficient and Scalable Routes: Current synthetic methods may not be suitable for producing large quantities of the compound for extensive biological testing. The development of more efficient, high-yield, and scalable syntheses, potentially utilizing flow chemistry or microwave-assisted techniques, will be essential. numberanalytics.com

Divergent Synthesis for Analog Libraries: The synthetic platform should be designed to be divergent, allowing for the rapid generation of a library of analogs. mdpi.com This involves creating a common intermediate that can be easily modified to produce a wide range of structurally related compounds, facilitating structure-activity relationship (SAR) studies. researchgate.net

Application of Systems Biology and Omics Approaches in Flavanone (B1672756) Research

To gain a holistic understanding of the biological impact of this compound, future research should leverage systems biology and multi-omics technologies. nih.gov These approaches provide a comprehensive view of the global changes occurring within a biological system in response to the compound.

Key applications include:

Transcriptomics (RNA-seq): To identify changes in gene expression profiles in cells treated with this compound. This can reveal the broader cellular pathways and regulatory networks affected by the compound. nih.gov

Proteomics: To analyze alterations in the cellular proteome, identifying proteins whose expression or post-translational modification state is changed by the compound. This can help pinpoint molecular targets and downstream effectors.

Metabolomics: To profile changes in the cellular metabolome, providing insights into how this compound affects metabolic pathways. researchgate.net

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from transcriptomics, proteomics, and metabolomics. researchgate.net This integrated analysis can build comprehensive models of the compound's mechanism of action and identify novel biomarkers of its activity.

Design of Analogs with Enhanced Efficacy and Specificity

The ultimate goal of medicinal chemistry efforts is to design new molecules with improved therapeutic properties. Based on the knowledge gained from SAR studies and mechanistic investigations, analogs of this compound can be rationally designed to enhance their efficacy, specificity, and pharmacokinetic profiles. researchgate.net

Future design strategies should focus on modifying specific structural features:

The Geranyl Group: The size, shape, and lipophilicity of the C-8 geranyl side chain can be modified to improve target binding and cell permeability.

Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings are known to be critical for the antioxidant and enzyme-inhibitory activities of flavonoids. taylorandfrancis.com Systematic modification of this pattern can be used to fine-tune biological activity.

Flavanone Core: The core flavanone structure can be altered to create related scaffolds, such as flavones or isoflavones, which may possess different biological activities. researchgate.net

By systematically exploring these modifications, it will be possible to develop second-generation analogs of this compound with optimized potency and selectivity, paving the way for potential new therapeutic agents.

Q & A

Q. How is (R,S)-sophoraflavanone C identified and quantified in plant extracts?

Methodological Answer :

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is commonly used. For example, in ethyl acetate extracts of Sophora pachycarpa, sophoraflavanone G (a structural analogue) was identified via HPLC by matching retention times and spectral profiles with reference standards .
  • Thin-Layer Chromatography (TLC) : Bioassay-guided fractionation uses TLC with Rf values (e.g., 0.72 for sophoraflavanone G) to track active fractions .
  • Spectroscopic Confirmation : Nuclear magnetic resonance (NMR) (1H, 13C) and mass spectrometry (MS) validate structural identity, particularly distinguishing stereoisomers like this compound .

Q. What are the foundational pharmacological activities of this compound?

Methodological Answer :

  • Antimicrobial Synergy : In vitro assays (e.g., broth microdilution) demonstrate that sophoraflavanone G (closely related to the target compound) reduces the MIC of gentamicin against Staphylococcus aureus from 32 μg/mL to 8 μg/mL at 0.03 μg/mL .
  • Enzyme Inhibition : Lavandulyl flavonoids like sophoraflavanone G inhibit fatty acid synthase (FAS) with IC50 values of 6.7 μM, assessed via enzymatic assays and molecular docking .
  • Standardization : Total flavonoids in extracts are quantified via UV spectrophotometry using sophoraflavanone G as a reference .

Advanced Research Questions

Q. What experimental designs address contradictions in reported antimicrobial efficacy of this compound?

Methodological Answer :

  • Strain-Specific Variability : Use clinical and reference strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) to test consistency .
  • Synergy Testing : Checkerboard assays or time-kill curves quantify fractional inhibitory concentration indices (FICI) to distinguish additive, synergistic, or antagonistic effects .
  • Bioavailability Factors : Compare solvent extracts (e.g., ethyl acetate vs. hexane) to assess how extraction methods influence compound activity .

Q. How can quantum chemical modeling optimize the synthesis of this compound?

Methodological Answer :

  • Stereochemical Optimization : Semi-empirical quantum calculations (PM3 Hamiltonian) in software like ArgusLab® predict stable conformers and reaction pathways for chiral centers .
  • Frontier Orbital Analysis : HOMO-LUMO gaps and molecular electrostatic potential (MESP) maps guide regioselective modifications to enhance bioactivity .
  • Comparative Studies : Analogues like anagerin are used to benchmark synthetic routes and stereochemical outcomes .

Q. What methodological challenges arise in elucidating the mechanism of flavonoid-enzyme interactions?

Methodological Answer :

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies binding pockets in FAS, but force field parameters for prenylated flavonoids require validation via mutagenesis .
  • Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD) and thermodynamic profiles .
  • Metabolic Stability : Liver microsome assays assess CYP450-mediated oxidation, which may reduce bioavailability .

Q. How do researchers resolve discrepancies in flavonoid quantification across studies?

Methodological Answer :

  • Analytical Validation : Follow ICH guidelines for HPLC method validation (linearity, precision, LOD/LOQ) to ensure reproducibility .
  • Matrix Effects : Spike-and-recovery experiments in plant extracts account for interference from co-eluting compounds .
  • Cross-Platform Calibration : Use certified reference materials (e.g., sophoraflavanone G from Kanto Reagents) to harmonize inter-lab data .

Critical Considerations for Researchers

  • Stereochemical Complexity : The (R,S) configuration impacts biological activity; chiral chromatography or asymmetric synthesis is essential for purity .
  • Data Reproducibility : Report extraction solvents, microbial strains, and assay conditions to enable cross-study comparisons .
  • Ethnopharmacological Context : Prioritize studies linking traditional uses (e.g., Sophora flavescens in TCM) to mechanistic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.